6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine
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Overview
Description
6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a phenyl group at the 4th position, and a phenylpiperazine moiety attached to the quinazoline core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Bromination: The bromine atom is introduced at the 6th position of the quinazoline ring using bromine or a brominating agent like N-bromosuccinimide.
Introduction of the Phenyl Group: The phenyl group at the 4th position can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinazoline.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring is reacted with a suitable phenyl halide.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain kinases.
Biological Studies: The compound is used in studies related to receptor binding and signal transduction pathways.
Pharmacology: It serves as a lead compound in the development of new therapeutic agents targeting neurological disorders.
Chemical Biology: The compound is utilized in chemical biology for probing biological systems and understanding molecular interactions.
Mechanism of Action
The mechanism of action of 6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Similar to gefitinib, it targets EGFR and is used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness
6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. Its structural features allow for versatile modifications, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26BrN5O/c32-24-13-16-28-27(21-24)29(22-7-3-1-4-8-22)35-31(34-28)33-25-14-11-23(12-15-25)30(38)37-19-17-36(18-20-37)26-9-5-2-6-10-26/h1-16,21H,17-20H2,(H,33,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENMXCQHLYMJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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